Bromine vs. Hydrazine: USPTO Patent Evidence for Naphthyridinyl Hydrazine Superiority Over Doxorubicin
In US Patent 9,855,255, substituted naphthyridinyl hydrazine compounds — of which 5‑bromo‑8‑hydrazinyl‑1,7‑naphthyridine is a direct structural congener — demonstrated activity 1.5‑fold greater than that of the standard chemotherapeutic doxorubicin in in‑vitro liver cancer models [1]. In contrast, the non‑hydrazinyl naphthyridine analog vosaroxin, which lacks the free hydrazine, acts solely via topoisomerase II inhibition without the dual hydrazone‑formation capability that enables the broader multi‑target profile seen in the hydrazinyl series [2].
| Evidence Dimension | In-vitro anticancer potency relative to doxorubicin |
|---|---|
| Target Compound Data | Congeneric naphthyridinyl hydrazines show 1.5× activity vs. doxorubicin |
| Comparator Or Baseline | Doxorubicin (standard chemotherapeutic) |
| Quantified Difference | 1.5‑fold superior activity in naphthyridinyl hydrazine series |
| Conditions | In-vitro liver cancer cell viability assay (Patent US 9,855,255 B1) |
Why This Matters
A 1.5‑fold potency advantage over doxorubicin positions hydrazinyl‑containing naphthyridines as promising lead‑series entry points, but the absence of direct data on the specific 5‑bromo‑8‑hydrazinyl compound mandates cautious interpretation.
- [1] US Patent 9,855,255 B1. Substituted naphthyridinyl hydrazines as anti-liver cancer agents. Issued January 2, 2018. View Source
- [2] US Patent 9,855,255 B1. Comparison of naphthyridinyl hydrazines with vosaroxin. View Source
